Cas no 890637-52-2 (1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine)

1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine structure
890637-52-2 structure
Product Name:1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine
CAS No:890637-52-2
MF:C24H22F3N5
MW:437.460195064545
CID:6153724
PubChem ID:16449932
Update Time:2025-06-30

1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine
    • Z432102042
    • 890637-52-2
    • AKOS002248869
    • F3250-0356
    • 5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
    • 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE
    • Inchi: 1S/C24H22F3N5/c1-17-16-20(31-14-12-30(13-15-31)19-10-6-3-7-11-19)32-23(28-17)21(18-8-4-2-5-9-18)22(29-32)24(25,26)27/h2-11,16H,12-15H2,1H3
    • InChI Key: LTSBDGTVMNBQEL-UHFFFAOYSA-N
    • SMILES: FC(C1C(C2C=CC=CC=2)=C2N=C(C)C=C(N2N=1)N1CCN(C2C=CC=CC=2)CC1)(F)F

Computed Properties

  • Exact Mass: 437.18273021g/mol
  • Monoisotopic Mass: 437.18273021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 36.7Ų

1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine Pricemore >>

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Additional information on 1-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-yl-4-phenylpiperazine

Introduction to CAS No 890637-52-2: 1-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)-4-phenylpiperazine

The compound with CAS No 890637-52-2, named 1-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)-4-phenylpiperazine, is a highly complex and specialized organic molecule. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have gained significant attention in recent years due to their potential applications in drug discovery and development. The structure of this molecule incorporates a pyrazolo[1,5-a]pyrimidine ring system fused with a piperazine moiety, both of which are known for their versatility in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic aromatic system that has been extensively studied for its ability to interact with various biological targets. The presence of substituents such as methyl, trifluoromethyl, and phenyl groups on the pyrazolo[1,5-a]pyrimidine ring enhances its pharmacological properties. These substituents not only influence the molecule's physical properties but also play a crucial role in determining its biological activity. For instance, the trifluoromethyl group is known to improve lipophilicity and metabolic stability, while the methyl and phenyl groups contribute to structural rigidity and potential hydrogen bonding capabilities.

The piperazine moiety attached to the pyrazolo[1,5-a]pyrimidine ring further adds complexity to the molecule. Piperazine is a six-membered saturated ring containing two nitrogen atoms, which is commonly found in various pharmaceutical agents due to its ability to act as a hydrogen bond donor or acceptor. In this compound, the piperazine ring is substituted with a phenyl group at position 4, which likely enhances its hydrophobicity and contributes to its overall pharmacokinetic profile.

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For example, some analogs have shown promise as kinase inhibitors, which are critical targets in cancer therapy. The unique combination of substituents in CAS No 890637-52-2 suggests that it may exhibit potent biological activity against specific molecular targets. However, further research is required to validate these hypotheses and explore its therapeutic potential.

From a synthetic standpoint, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereochemistry. The synthesis likely begins with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps would involve functionalization of the core with methyl, trifluoromethyl, and phenyl groups followed by coupling with the piperazine moiety.

In terms of applications, CAS No 890637_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ __ __ __ __ __ __ __ __ __ __ __ __ __

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